molecular formula C11H18N2O B13074811 5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one

5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one

Cat. No.: B13074811
M. Wt: 194.27 g/mol
InChI Key: FMFSGHIAYQLKAA-UHFFFAOYSA-N
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Description

5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one with an amine source, such as ammonia or an amine derivative, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
  • 5-Amino-2-methylphenol
  • 3-Aminopyrazole

Uniqueness

Compared to similar compounds, 5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridinone core and specific substituents make it a versatile building block for various applications .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

5-amino-4-methyl-1-(3-methylbutyl)pyridin-2-one

InChI

InChI=1S/C11H18N2O/c1-8(2)4-5-13-7-10(12)9(3)6-11(13)14/h6-8H,4-5,12H2,1-3H3

InChI Key

FMFSGHIAYQLKAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCC(C)C

Origin of Product

United States

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